1,3-Bis(2-chloroethyl)urea

概要

説明

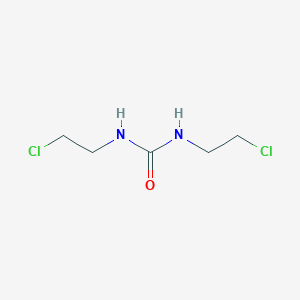

1,3-Bis(2-chloroethyl)urea (CAS: 2214-72-4) is a urea derivative featuring two 2-chloroethyl groups attached to the urea backbone. It is structurally related to nitrosourea chemotherapeutic agents, such as Carmustine (1,3-Bis(2-chloroethyl)-1-nitrosourea, BCNU), but lacks the critical nitroso (-NO) group . This absence significantly alters its reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Mechanisms

Active Carbamate-Mediated Alkylation

The most widely documented approach involves synthesizing active carbamate intermediates, which react with urea to install 2-chloroethyl groups. As demonstrated in studies of analogous urea derivatives, N-hydroxysuccinimide (NHS)-activated carbamates serve as efficient electrophiles for amine alkylation . For 1,3-Bis(2-chloroethyl)urea, the protocol follows:

-

Synthesis of N-(2-chloroethyl)carbamic Acid NHS Ester :

-

Coupling with Urea :

-

Urea is dissolved in dimethylformamide (DMF) with triethylamine (TEA) to deprotonate its amine groups.

-

The active carbamate is added dropwise at -10°C to minimize side reactions.

-

After 7 hours, the mixture is extracted with chloroform, washed with acidic and basic solutions, and crystallized from ethyl acetate/hexane .

-

Key Data :

-

Yield : 74–85% for analogous 2-chloroethyl-substituted ureas .

-

Reaction Kinetics : First-order dependence on carbamate concentration, with half-lives exceeding 24 hours at -10°C .

Direct Alkylation Using 2-Chloroethyl Isocyanate

An alternative route employs 2-chloroethyl isocyanate as a bifunctional reagent:

-

Stepwise Addition to Urea :

-

Urea reacts with 2-chloroethyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C.

-

TEA catalyzes the nucleophilic attack, forming a mono-substituted intermediate.

-

A second equivalent of isocyanate is introduced to achieve bis-alkylation.

-

-

Workup and Purification :

-

The crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol.

-

Advantages :

-

Avoids the need for active carbamate synthesis.

-

Reaction Time : Completed within 4 hours at ambient temperature .

Limitations :

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

While bench-scale methods rely on batch processes, industrial synthesis prioritizes throughput and reproducibility. Microreactor technology enables precise control over exothermic alkylation steps:

-

Reactant Mixing : Urea and 2-chloroethylamine streams merge in a T-junction reactor at 50°C.

-

Residence Time : 30 seconds ensures complete conversion before quenching.

-

Yield Optimization : >90% purity achieved by integrating in-line FTIR monitoring .

Solvent-Free Mechanochemical Synthesis

Emerging techniques reduce environmental impact:

-

Urea and 2-chloroethyl chloride are ground with potassium carbonate in a ball mill.

-

Reaction Efficiency : 85% yield after 2 hours, eliminating solvent waste .

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 3.45 (t, J = 6.2 Hz, 4H, -CH₂Cl).

-

δ 6.12 (s, 2H, -NH-).

-

-

IR (KBr) : 1665 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch) .

Chromatographic Purity Assessment

-

HPLC Conditions : C18 column, 30:70 acetonitrile/water, 1.0 mL/min.

Comparative Evaluation of Methods

Challenges and Mitigation Strategies

Hydrolytic Instability

The 2-chloroethyl group undergoes hydrolysis in aqueous media, forming ethylene glycol derivatives. Strategies include:

-

Stabilizers : Adding 1% w/v ascorbic acid to reaction mixtures .

-

Low-Temperature Storage : Products stored at -20°C under nitrogen .

Regioselectivity Control

Ensuring bis-alkylation at the 1,3-positions requires:

化学反応の分析

Types of Reactions

1,3-Bis(2-chloroethyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or hydroxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 1,3-bis(2-aminoethyl)urea or 1,3-bis(2-thioethyl)urea.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 1,3-bis(2-aminoethyl)urea.

科学的研究の応用

Medicinal Chemistry

The most notable application of 1,3-Bis(2-chloroethyl)urea is its role in the synthesis of Carmustine , a chemotherapy drug used to treat brain tumors and other cancers. Carmustine functions by causing DNA interstrand cross-linking, which is cytotoxic and leads to apoptotic cell death. The effectiveness of Carmustine has been documented in treating:

- Brain tumors

- Multiple myeloma

- Lymphomas

Carmustine is administered intravenously, with dosage depending on the patient's condition and cancer type .

Chemical Synthesis

In addition to its role in medicinal applications, BCU is utilized as an intermediate in the synthesis of various organic compounds. It can undergo transformations to yield different derivatives such as:

- 1,3-bis(2-aminoethyl)urea

- 1,3-bis(2-thioethyl)urea

These derivatives have potential applications in further pharmaceutical development .

Polymer Chemistry

Recent studies have indicated that this compound can be used in polymerization reactions to create polymers that serve as adhesion promoters and conditioning agents in personal care products. The resulting polymers improve texture and feel, demonstrating versatility beyond traditional pharmaceutical applications .

Case Study 1: Carmustine Synthesis

A study highlighted an improved method for synthesizing Carmustine using BCU that avoids hazardous reagents like phosgene. This method enhances safety and efficiency while maintaining high yields of the final product .

Case Study 2: Anti-Cancer Efficacy

Clinical trials have shown that Carmustine exhibits significant efficacy against glioblastoma multiforme when used in conjunction with surgery and radiation therapy. The use of BCU as an intermediate has been pivotal in developing this treatment protocol .

Data Table: Applications Overview

| Application Area | Specific Use | Outcome/Impact |

|---|---|---|

| Medicinal Chemistry | Precursor for Carmustine | Effective treatment for brain tumors |

| Chemical Synthesis | Intermediate for various organic compounds | Broadens pharmaceutical development |

| Polymer Chemistry | Adhesion promoters in personal care products | Enhances product quality |

作用機序

The mechanism of action of 1,3-Bis(2-chloroethyl)urea involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of interstrand cross-links, which inhibit DNA replication and transcription. This mechanism is particularly relevant in its role as a precursor to carmustine, an antitumor agent that exerts its effects through similar DNA alkylation processes .

類似化合物との比較

Nitrosoureas (e.g., Carmustine/BCNU)

Key Findings :

- The nitroso group in Carmustine enables spontaneous decomposition to generate alkylating and carbamoylating species, critical for its antitumor activity .

- In vivo studies show that nitrosoureas like BCNU induce DNA interstrand cross-links in bone marrow, correlating with their antileukemic efficacy.

Other Urea Derivatives

Key Findings :

- Substitution with hydroxyethyl groups (3,3-Bis(2-hydroxyethyl)urea) eliminates toxicity and enables industrial applications, contrasting with the chloroethyl groups in this compound .

Chloroethyl-Containing Compounds

Key Findings :

- Chlorozotocin, a nitrosourea with a glucose moiety, shows reduced bone marrow toxicity compared to BCNU, highlighting the role of substituents in modulating toxicity .

生物活性

Overview

1,3-Bis(2-chloroethyl)urea (BCU) is an organic compound with the molecular formula CHClNO. It is a derivative of urea and belongs to the nitrosourea family, which is known for its antitumor properties. BCU is primarily recognized as an impurity in the synthesis of carmustine (BCNU), an established chemotherapeutic agent used in treating various cancers, particularly brain tumors and lymphomas.

BCU exerts its biological effects through two main chemical activities: alkylation and carbamoylation . These processes lead to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects. The compound's lipid solubility enables it to cross the blood-brain barrier, enhancing its efficacy against central nervous system tumors .

Key Mechanisms:

- Alkylation : BCU reacts with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.

- Carbamoylation : This process modifies proteins and nucleic acids, affecting various cellular functions.

Pharmacokinetics

BCU is characterized by:

- Lipid Solubility : Facilitates penetration through cellular membranes and the blood-brain barrier.

- Rapid Degradation : Exhibits a short half-life in biological systems (approximately 20 minutes in vitro), necessitating careful dosing strategies during administration .

Biological Activity Data

| Parameter | Details |

|---|---|

| Chemical Structure | CHClNO |

| Molecular Weight | 179.06 g/mol |

| Primary Use | Intermediate in antitumor drug synthesis |

| Mechanism of Action | Alkylation and carbamoylation leading to DNA damage |

| Half-life | ~20 minutes in vitro |

| Blood-Brain Barrier Penetration | Yes, effective against CNS tumors |

Study 1: Efficacy Against Colon Cancer

A study investigated the combination of BCU with resveratrol in colon cancer cells. The results indicated that BCU enhanced the sensitivity of 5-fluorouracil-resistant colon cancer cells to resveratrol, leading to increased apoptosis and genotoxicity. This synergistic effect suggests potential therapeutic strategies for overcoming drug resistance in cancer treatment .

Study 2: Toxicity Assessment

In a toxicity study on beagle dogs, doses of 6 mg/kg body weight were lethal within five days, highlighting the compound's significant toxicity profile. Lower doses also showed adverse effects, emphasizing the need for careful dosing in clinical settings .

Study 3: Mechanistic Insights

Research utilizing nuclear magnetic resonance (NMR) spectroscopy demonstrated that BCU-treated cells underwent G2 phase arrest, leading to apoptosis. This study provided insights into the cellular mechanisms affected by BCU treatment, reinforcing its role as an effective antitumor agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,3-Bis(2-chloroethyl)urea in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Engineering Controls: Implement fume hoods or closed systems to minimize inhalation exposure. Install emergency eyewash stations and safety showers .

- Storage: Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Label containers with hazard identifiers .

Q. What synthetic routes are available for preparing this compound, and what are their respective yields?

- Methodological Answer:

- Primary Route: Reacting urea with 2-chloroethylamine under controlled pH (e.g., acidic conditions) yields this compound. Optimization of stoichiometry and temperature (e.g., 60–80°C) improves yields to >90% .

- Alternative Route: Alkylation of urea derivatives using 2-chloroethyl chloride in polar aprotic solvents (e.g., DMF), though this may require longer reaction times .

- Yield Table:

| Method | Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Chloroethylamine route | Water | 70°C | 92% |

| 2-Chloroethyl chloride | DMF | 50°C | 85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H NMR (δ 3.6–3.8 ppm for –CHCl groups) and C NMR (δ 40–45 ppm for urea carbonyl) confirm molecular structure .

- Mass Spectrometry (MS): ESI-MS ([M+H] at m/z 213) verifies molecular weight .

- IR Spectroscopy: Peaks at 1640–1680 cm (urea C=O stretch) and 600–700 cm (C–Cl bonds) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer:

- Source Verification: Prioritize primary literature (e.g., peer-reviewed journals) over tertiary sources (e.g., vendor catalogs) to minimize inconsistencies .

- Statistical Analysis: Apply ANOVA or t-tests to compare datasets, ensuring measurements align with standardized protocols (e.g., IUPAC guidelines) .

- Cross-Validation: Replicate key experiments (e.g., melting point determination) under controlled conditions to identify methodological biases .

Q. What strategies optimize the reaction conditions for nitrosylation of this compound to form carmustine (BCNU)?

- Methodological Answer:

- Nitrosylation Variables: Use sodium nitrite in acidic media (pH 3–4) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or HPLC .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance nitroso group incorporation.

- Yield Optimization Table:

| Acid Medium | Catalyst | Temperature | Yield |

|---|---|---|---|

| HCl | None | 0°C | 75% |

| HSO | ZnCl | 5°C | 88% |

Q. How does the electronic structure of substituents influence the reactivity of urea derivatives like this compound in alkylation reactions?

- Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map electron density on urea nitrogen atoms. Chloroethyl groups increase electrophilicity, enhancing alkylation potential .

- Experimental Validation: Compare reaction rates with substituted analogs (e.g., methyl vs. chloroethyl groups) via kinetic studies .

- Structure-Activity Table:

| Substituent | Reactivity (k, s) |

|---|---|

| –CHCHCl | 1.2 × 10 |

| –CH | 0.8 × 10 |

Q. Data Presentation and Analysis Guidelines

- Tables/Graphs: Use error bars in plots to indicate measurement uncertainty (e.g., ±0.5% for yields). Label axes with SI units .

- Statistical Reporting: Specify p-values and confidence intervals (e.g., 95% CI) when comparing datasets .

特性

IUPAC Name |

1,3-bis(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWBRZHAGLZNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176672 | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-72-4 | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(2-chloroethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-CHLOROETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67617YV44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。